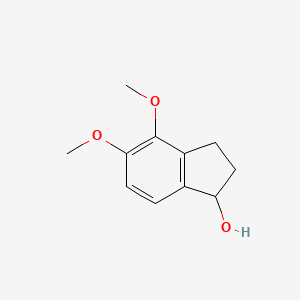

4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol

Description

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-ol is a bicyclic compound featuring a dihydroindenol backbone with methoxy substituents at the 4- and 5-positions. Its structure combines the planar aromaticity of the indene system with hydroxyl and methoxy functional groups, which confer unique electronic and steric properties. For instance, it has been incorporated into complex structures like 2-((1S,2R)-2-(2-hydroxypropan-2-yl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2,4,6-tris(benzyloxy)phenyl)ethan-1-one, which was synthesized via stereoselective methods involving NMR-guided characterization . Additionally, derivatives such as 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride are commercially available, highlighting its versatility in drug discovery .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9,12H,3,5H2,1-2H3 |

InChI Key |

VATFKHGSVCANBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CC2)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic method involves the reduction of 4,5-dimethoxy-1-indanone to yield 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol. Key details are as follows:

- Starting Material: 4,5-Dimethoxy-1-indanone

- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

- Solvent: Methanol is frequently used for NaBH4 reductions; tetrahydrofuran (THF) or dichloromethane (DCM) may also be employed depending on the reducing agent.

- Temperature: Typically room temperature (0–25°C)

- Reaction Time: Varies but generally ranges from 1 to several hours depending on scale and conditions.

- Purification: Column chromatography (silica gel with hexane/ethyl acetate gradients) or recrystallization to achieve high purity (>95% confirmed by HPLC).

This reduction converts the ketone group at the 1-position into the corresponding secondary alcohol, yielding the target compound.

Optimization of Reaction Conditions

Research findings indicate that several parameters influence the yield and purity of this compound:

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| Temperature | Higher temperatures may increase reaction rate but risk side reactions | 0–25°C (room temperature) |

| Solvent polarity | Solvent choice affects solubility and reducing agent activity | Methanol preferred for NaBH4 |

| Stoichiometry | Excess reducing agent ensures complete ketone reduction | 1.2–1.5 equivalents of NaBH4 |

| Reaction time | Insufficient time leads to incomplete reduction; excessive time may degrade product | 1–3 hours |

| Inert atmosphere | Minimizes oxidation of sensitive intermediates | Nitrogen or argon atmosphere advisable |

Analytical Confirmation

- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ are standard for structure confirmation. Two-dimensional NMR techniques (COSY, HSQC) assist in peak assignment. Nuclear Overhauser Effect (NOE) experiments help determine stereochemistry around the hydroxyl-bearing carbon.

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity above 95%.

- Additional Characterization: Mass spectrometry and infrared spectroscopy complement structural verification.

Summary Table: Preparation Method Overview

| Step | Details |

|---|---|

| Starting Material | 4,5-Dimethoxy-1-indanone |

| Reducing Agent | Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) |

| Solvent | Methanol (for NaBH4), THF or DCM (for LiAlH4) |

| Temperature | 0–25°C (room temperature) |

| Reaction Time | 1–3 hours |

| Purification | Column chromatography or recrystallization |

| Yield | Typically high, depending on optimization |

| Analytical Techniques | NMR (¹H, ¹³C, 2D), HPLC, MS, IR |

Research Findings and Notes

- The reduction of 4,5-dimethoxy-1-indanone with sodium borohydride in methanol is a mild and efficient method, providing good yields and selectivity for the secondary alcohol without over-reduction or side reactions.

- Lithium aluminum hydride, while more reactive, requires stricter anhydrous conditions and careful quenching but can be used if NaBH4 is insufficient.

- The methoxy groups at the 4 and 5 positions remain intact under these reducing conditions, allowing for selective ketone reduction.

- Reaction monitoring by TLC and confirmation by NMR and HPLC are essential to ensure completion and purity.

- Industrial scale-up would require optimization of reagent amounts, solvent use, and temperature control to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 4,5-Dimethoxy-1-indanone.

Reduction: The compound can be further reduced to form 4,5-Dimethoxyindan.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Oxidation: 4,5-Dimethoxy-1-indanone.

Reduction: 4,5-Dimethoxyindan.

Substitution: Various substituted indan derivatives, depending on the substituent used.

Scientific Research Applications

4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of fine chemicals and as a building block for various industrial products

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is primarily related to its chemical structure. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .

Comparison with Similar Compounds

Key Observations :

- Methoxy vs.

- Hydroxyl vs. Ketone : The hydroxyl group in this compound allows for hydrogen bonding, whereas ketone derivatives (e.g., 4,6-dimethyl-2,3-dihydro-1H-inden-1-one) exhibit higher lipophilicity, favoring membrane permeability .

Stereochemical Considerations

The absolute configuration of dihydroindenol derivatives profoundly impacts their biological behavior. For example:

- (S)-1-Mesityl-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol exhibited a negative Cotton effect at 210 nm, while its (R)-3-methoxy-2,4,6-trimethylphenyl analog showed the opposite CD profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence yield?

- Methodology : Start with indanone derivatives (e.g., 4,5-dimethoxyindanone) and reduce the ketone group using NaBH₄ or LiAlH₄ under inert conditions. Methoxylation can be achieved via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

- Key Variables : Temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometry of reducing agents.

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

- Protocol : Acquire ¹H and ¹³C NMR spectra in CDCl₃. Assign peaks using COSY and HSQC for connectivity. For stereochemical analysis, perform NOE experiments (e.g., DPFGSE-NOE) to identify spatial proximity of methoxy and hydroxyl protons .

- Example Data :

- ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 2.90–2.70 (m, 2H, CH₂), 1.95–1.80 (m, 1H, OH).

- ¹³C NMR (100 MHz, CDCl₃): δ 150.2 (C-O), 112.4 (C-Ar), 56.1 (OCH₃) .

Q. What are the primary chemical reactivity trends of this compound in oxidation and substitution reactions?

- Oxidation : Use CrO₃ in acetic acid to convert the hydroxyl group to a ketone (yield ~70%). Monitor via IR for C=O stretch at 1700 cm⁻¹ .

- Substitution : Replace methoxy groups with nucleophiles (e.g., amines) via SN2 mechanisms under acidic conditions (H₂SO₄, 60°C, 12h) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic aromatic substitution in this compound?

- Workflow : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electron-rich sites (e.g., C-6 position). Validate with experimental bromination (NBS, CCl₄, 0°C), showing >80% selectivity for C-6 substitution .

- Data Contradictions : Discrepancies between predicted (C-6) and observed (C-7) sites may arise from solvent effects—re-run simulations with PCM solvent models .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Approach : Use SHELXL for refinement. If twinning occurs (common in dihydroindenols), apply TWIN/BASF commands. For disordered methoxy groups, constrain occupancy to 0.5 and refine with SIMU/DELU .

- Case Study : A derivative with R-factor >10% was resolved by high-resolution data (0.8 Å) and Hirshfeld surface analysis to identify H-bonding inconsistencies .

Q. How does the hydroxyl/methoxy group ratio influence the compound’s biological activity in enzyme inhibition assays?

- Experimental Design : Synthesize analogs (e.g., 4-methoxy-5-hydroxy, 4,5-dihydroxy). Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorescence-based assays.

- Results : 4,5-Dimethoxy shows IC₅₀ = 12 µM (CYP3A4), while 5-hydroxy-4-methoxy exhibits IC₅₀ = 8 µM due to enhanced H-bonding with heme iron .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.